
Esomeprazole
Übersicht
Beschreibung
Esomeprazol-Strontium ist ein Protonenpumpenhemmer, der zur Behandlung von Erkrankungen mit übermäßiger Magensäure wie gastroösophagealer Refluxkrankheit (GERD), Zollinger-Ellison-Syndrom und erosiver Ösophagitis eingesetzt wird . Es ist eine Strontiumsalzfom von Esomeprazol, dem S-Isomer von Omeprazol . Esomeprazol-Strontium wirkt, indem es die Menge an Säure reduziert, die im Magen produziert wird, was die Linderung der Symptome und die Förderung der Heilung der Speiseröhre bewirkt.
Vorbereitungsmethoden
Die Synthese von Esomeprazol beinhaltet die asymmetrische Oxidation des entsprechenden prochiralen Sulfids . Eine effiziente Methode verwendet einen Titan-Komplex mit zwei chiralen Liganden, Diethyl-D-Tartrat und ®-N,N-Dimethyl-1-phenylethanamin . Die Reaktionsbedingungen beinhalten typischerweise niedrige Temperaturen und die Verwendung von organischen Peroxiden als Oxidationsmittel . Industrielle Produktionsmethoden für Esomeprazol-Strontium umfassen ähnliche Synthesewege, mit zusätzlichen Schritten, um Esomeprazol in seine Strontiumsalzfom umzuwandeln .
Chemische Reaktionsanalyse
Esomeprazol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Peroxide für die Oxidation und Reduktionsmittel für Reduktionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide und Sulfone . So kann die Oxidation von Esomeprazol beispielsweise zur Bildung von Sulfoxid als Hauptprodukt führen, während eine weitere Oxidation Sulfone bilden kann .
Analyse Chemischer Reaktionen
Oxidation Mechanism and Reaction Optimization
The critical sulfide-to-sulfoxide oxidation occurs via a two-step process:
-
Chiral induction : Titanium(IV) isopropoxide coordinates with (S,S)-diethyl tartrate (DET) to form a chiral complex .
-
Oxygen transfer : Cumene hydroperoxide (CHP) delivers an oxygen atom to the sulfide sulfur, forming the sulfoxide .
Optimization parameters :
AstraZeneca’s optimized protocol achieves 70–95% yield and 94–99% ee under these conditions .
Analytical Characterization
Post-synthesis analysis ensures structural and chiral integrity:
Degradation Reactions
Esomeprazole undergoes pH-dependent degradation:
-
Acidic conditions : Sulfoxide reverts to sulfide (pyrmetazole) via protonation .
-
Alkaline conditions : Sulfenamide formation through intramolecular cyclization .
-
Photodegradation : Cleavage of benzimidazole ring under UV light .
Stabilization strategies include enteric coating and storage at pH 6.8–7.4 .
Industrial Challenges and Solutions
This synthesis paradigm highlights the intersection of asymmetric catalysis, green chemistry, and precision analytics in modern pharmaceutical manufacturing. Ongoing research focuses on biocatalytic cascades and flow-chemistry platforms to further enhance sustainability .
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses in Gastroenterology
Esomeprazole is primarily indicated for the treatment of GERD and other acid-related disorders. Its efficacy has been demonstrated in numerous clinical trials.
Clinical Efficacy in GERD
- Mechanism of Action : this compound works by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production.
- Clinical Trials : A multicenter clinical trial showed significant improvement in GERD symptoms with this compound compared to placebo. The study reported a remission rate of 92.9% for patients treated with this compound over five years, indicating its effectiveness in long-term management of GERD symptoms .
Study | Population | Treatment Duration | Remission Rate |
---|---|---|---|
Multicenter Trial | 266 patients with GERD | 5 years | 92.9% |
Oncological Applications
Recent studies have highlighted the potential of this compound beyond its traditional uses, particularly in oncology.
Radiosensitization Effects
- Research Findings : this compound has been shown to enhance the effects of ionizing radiation on cancer cells. In vitro studies indicated that this compound significantly inhibited the growth of head and neck squamous cell carcinoma (HNSCC) and other cancer types by arresting cells in the G1 phase of the cell cycle .
- Mechanistic Insights : The mechanism involves upregulation of p21 and inhibition of cyclin-dependent kinases (Cdk1 and Cdk2), leading to reduced tumor growth and improved outcomes when combined with radiation therapy.
Cancer Type | Mechanism | Result |
---|---|---|
HNSCC | Upregulation of p21; inhibition of Cdks | Enhanced tumor control with radiation |
Breast Cancer (triple-negative) | Increased intracellular acidification | Dose-dependent growth inhibition |
Combination Therapies
This compound has been evaluated for its role in combination therapies, particularly with non-steroidal anti-inflammatory drugs (NSAIDs) and chemotherapy agents.
NSAID-Induced Ulcer Prevention
- Usage : this compound is prescribed to reduce the risk of NSAID-associated gastric ulcers, showcasing its protective role in patients requiring long-term NSAID therapy.
- Clinical Evidence : Studies have demonstrated that this compound effectively reduces gastric mucosal injury associated with NSAID use .
Future Directions and Research Opportunities
The repurposing of this compound as an adjunct therapy in cancer treatment presents exciting opportunities for further research. Ongoing studies are investigating its potential benefits in various malignancies, including:
- Gastric Cancer : Exploring effects on hypoxia-inducible factor 1 alpha (HIF-1α) and Wnt/β-catenin signaling pathways.
- Combination with Chemotherapy : Assessing synergistic effects when used alongside established chemotherapeutic agents.
Wirkmechanismus
. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole strontium irreversibly inhibits its activity, leading to a significant reduction in acid secretion . This inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid production to resume .
Vergleich Mit ähnlichen Verbindungen
Esomeprazol-Strontium ist ähnlich zu anderen Protonenpumpenhemmern, wie Omeprazol, Pantoprazol, Lansoprazol, Dexlansoprazol und Rabeprazol . Esomeprazol-Strontium ist insofern einzigartig, als es das S-Isomer von Omeprazol ist, was eine konsistentere und länger anhaltende Säureunterdrückung bietet . Darüber hinaus hat sich gezeigt, dass Esomeprazol-Strontium eine ähnliche Wirksamkeit wie Esomeprazol-Magnesium, eine andere Salzfom von Esomeprazol, aufweist . Die Wahl zwischen diesen Verbindungen hängt oft von den spezifischen Bedürfnissen des Patienten und der gewünschten Wirkdauer ab .
Biologische Aktivität
Esomeprazole is a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. As an enantiomer of omeprazole, this compound exhibits distinct pharmacological properties and biological activities that are crucial for its therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD) and related conditions.
This compound acts by irreversibly binding to the H+, K+-ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated gastric acid secretion. The effects of this compound can last over 24 hours due to the irreversible nature of its action, necessitating new enzyme synthesis for gastric acid secretion to resume .
Pharmacokinetics
- Absorption : After oral administration, this compound reaches peak plasma concentrations (Cmax) approximately 1.5 hours post-dose. Its bioavailability increases significantly with repeated dosing, reaching about 90% compared to 64% after a single dose .
- Metabolism : this compound is extensively metabolized in the liver via the cytochrome P450 enzyme system, predominantly by CYP2C19 and CYP3A4. Genetic polymorphisms in CYP2C19 can affect this compound metabolism, making some individuals "poor metabolizers" who require lower doses .
Antimicrobial Activity
This compound has been shown to possess antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with peptic ulcers. A study comparing this compound and omeprazole found that this compound had lower minimum inhibitory concentrations (MIC) against H. pylori, indicating greater efficacy in inhibiting bacterial growth:
Drug | MIC(50) (mg/L) | MIC(90) (mg/L) |
---|---|---|
This compound | 16 | 32 |
Omeprazole | 32 | 64 |
This enhanced antimicrobial activity may improve eradication rates during treatment regimens for H. pylori infections .
Case Studies and Research Findings
- Dual Antiplatelet Therapy (DAPT) : A meta-analysis involving 6 randomized controlled trials with 6930 patients assessed the safety and efficacy of PPIs, including this compound, in patients undergoing DAPT. The findings indicated that this compound did not significantly increase bleeding risks compared to other PPIs, suggesting it is a safe option for patients requiring concurrent antiplatelet therapy .
- Impact on CYP Enzymes : High-dose this compound has been shown to inhibit CYP2C19 significantly while only weakly affecting CYP3A4. This interaction is critical as it can influence the metabolism of co-administered drugs, necessitating careful monitoring in clinical settings .
- Combination Therapy : A multicenter study highlighted the benefits of combining this compound with rebamipide for improving symptoms in patients with reflux esophagitis. This combination therapy showed enhanced symptom relief compared to monotherapy with either agent alone .
Safety Profile and Side Effects
While this compound is generally well-tolerated, long-term use may lead to several adverse effects, including:
Q & A
Basic Research Questions
Q. How do I design a non-inferiority/superiority trial comparing esomeprazole with newer proton pump inhibitors (PPIs)?
- Methodological Answer : Utilize a two-stage adaptive trial design with pre-specified non-inferiority margins (e.g., 10%) and sequential hypothesis testing. For example, apply the Farrington and Manning test for non-inferiority and a score test for superiority if non-inferiority is established . Interim analyses should be planned to allow early termination if statistical significance is achieved.
- Key Data : Define the primary endpoint (e.g., gastric pH control), sample size calculation based on historical data, and stratification factors (e.g., CYP2C19 genotype).
Q. What methodologies ensure stability in this compound compatibility studies with other intravenous drugs?
- Methodological Answer : Conduct in vitro compatibility tests under clinical administration conditions (e.g., pH, temperature, infusion duration). Use visual inspection (color changes, precipitation) and particle analysis at timed intervals (0–24 hours). For example, this compound and somatostatin incompatibility arises from pH differences; use separate intravenous lines or staggered administration .
- Key Data : Document pH ranges (this compound: ~10–11; somatostatin: ~4–5), particle size thresholds (e.g., >10 µm), and time-to-precipitation.
Q. How to assess this compound’s environmental impact using aquatic toxicity data?
- Methodological Answer : Calculate predicted environmental concentrations (PECs) from excretion rates and wastewater treatment removal efficiency. Compare with no observed effect concentrations (NOEC) for aquatic organisms (e.g., algae, daphnia). Use species sensitivity distribution (SSD) models to derive predicted no-effect concentrations (PNEC) .
- Key Data : EC50 values, metabolic excretion rates (~80% urinary metabolites), and biodegradability profiles.
Advanced Research Questions
Q. How to resolve contradictory results in this compound’s pharmacokinetic (PK) variability across ethnic populations?
- Methodological Answer : Perform population PK modeling with covariates (e.g., CYP2C19 polymorphism, body weight). Use nonlinear mixed-effects models (NONMEM) to quantify inter-individual variability. Validate with bootstrap or visual predictive checks. For example, this compound’s AUC varies 2–3-fold between rapid and poor metabolizers .
- Key Data : Genetic allele frequencies, PK parameters (Cmax, AUC), and covariance matrices.
Q. What statistical approaches validate bioequivalence in fixed-dose combinations containing this compound?
- Methodological Answer : Apply linear mixed models (LMMs) with sequence, period, and treatment as fixed effects and subject as random effects. Use 90% confidence intervals for geometric mean ratios (GMR) of AUC and Cmax within 80–125% bounds. For example, in naproxen/esomeprazole studies, stratified analysis by meal status is critical due to pH-dependent absorption .
- Key Data : Intersection-union tests, intra-subject variability, and food-effect parameters.
Q. How to optimize preformulation studies for generic this compound under regulatory constraints?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways. Use HPLC-UV/PDA to monitor impurities (e.g., omeprazole sulphone). Ensure excipient compatibility via isothermal stress testing (40°C/75% RH for 6 months) .
- Key Data : ICH stability guidelines, impurity thresholds (e.g., ≤0.15% for unknown impurities), and dissolution profiles.
Q. Data Analysis & Reporting
Q. How to address missing data in longitudinal this compound efficacy trials?
- Methodological Answer : Apply multiple imputation (MI) with chained equations or pattern-mixture models for sensitivity analysis. Pre-specify handling of dropouts (e.g., last observation carried forward). Document missingness mechanisms (MCAR, MAR, MNAR) .
- Key Data : Missing data rates, imputation diagnostics (e.g., trace plots), and Rubin’s rules for pooled estimates.
Q. What frameworks ensure rigor in formulating this compound research questions?
- Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: GERD patients with CYP2C19*2/*3 variants.
- Intervention: this compound 40 mg/day.
- Comparison: Rabeprazole 20 mg/day.
- Outcome: Healing rate at 8 weeks.
Validate feasibility via power calculations and literature gaps .
Q. Contradiction Management
Q. How to reconcile discrepancies between in vitro and clinical data on this compound-drug interactions?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate enzyme inhibition/induction (e.g., CYP2C19, CYP3A4). Validate with clinical DDI studies (e.g., lesogaberan-esomeprazole interaction) using 90% CIs for AUC ratios .
- Key Data : In vitro Ki values, fraction metabolized, and perpetrator/ victim drug parameters.
Q. Tables for Reference
Parameter | This compound | Omeprazole | Source |
---|---|---|---|
Major Metabolite | 5-hydroxy-esomeprazole | 5-hydroxy-omeprazole | |
CYP2C19 Contribution | 70–80% | 70–80% | |
Aquatic Toxicity (NOEC) | 1.2 mg/L (algae) | 1.5 mg/L (algae) |
Eigenschaften
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHIAKEJNQSMS-QLGOZJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10S2Sr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934714-36-0 | |
Record name | Esomeprazole strontium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ESOMEPRAZOLE STRONTIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.